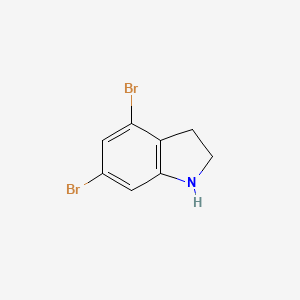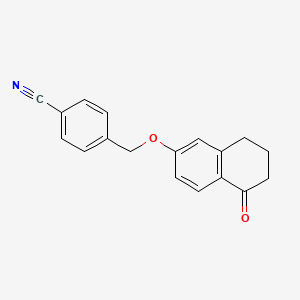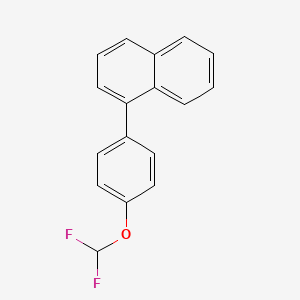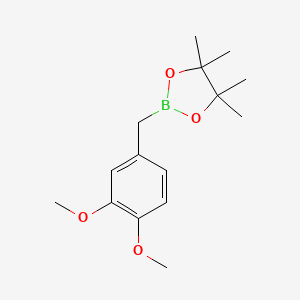
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difenilmetil)-2-(fluorometil)azetidin-3-ol es un compuesto orgánico con una estructura única que incluye un anillo de azetidina sustituido con grupos difenilmetil y fluorometil
Métodos De Preparación
La síntesis de 1-(Difenilmetil)-2-(fluorometil)azetidin-3-ol típicamente involucra los siguientes pasos:
Formación del Anillo Azetidina: El anillo de azetidina se puede sintetizar a través de reacciones de ciclización que involucran precursores apropiados.
Introducción del Grupo Difenilmetil: Este paso involucra la adición de un grupo difenilmetil al anillo de azetidina, a menudo a través de reacciones de sustitución nucleofílica.
Introducción del Grupo Fluorometil: El grupo fluorometil se puede introducir utilizando agentes fluorantes en condiciones controladas.
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para lograr mayores rendimientos y pureza, a menudo utilizando catalizadores y condiciones de reacción específicas para mejorar la eficiencia.
Análisis De Reacciones Químicas
1-(Difenilmetil)-2-(fluorometil)azetidin-3-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula, utilizando reactivos como haluros de alquilo o sulfonatos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como diclorometano o tetrahidrofurano, y catalizadores como paladio o platino. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
1-(Difenilmetil)-2-(fluorometil)azetidin-3-ol tiene varias aplicaciones de investigación científica:
Química Medicinal: Este compuesto se estudia por su potencial como un farmacóforo en el diseño de fármacos, particularmente para sus interacciones con objetivos biológicos.
Síntesis Orgánica: Sirve como un bloque de construcción en la síntesis de moléculas orgánicas más complejas, lo que facilita el desarrollo de nuevos materiales y compuestos.
Estudios Biológicos: Los investigadores investigan sus efectos en los sistemas biológicos, incluido su potencial como inhibidor enzimático o modulador de receptores.
Aplicaciones Industriales: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(Difenilmetil)-2-(fluorometil)azetidin-3-ol involucra su interacción con objetivos moleculares como enzimas o receptores. El grupo difenilmetil puede mejorar la afinidad de unión, mientras que el grupo fluorometil puede influir en las propiedades electrónicas del compuesto. Estas interacciones pueden modular las vías biológicas, lo que lleva a efectos fisiológicos específicos.
Comparación Con Compuestos Similares
1-(Difenilmetil)-2-(fluorometil)azetidin-3-ol se puede comparar con compuestos similares como:
1-(Difenilmetil)azetidin-3-ol: Carece del grupo fluorometil, lo que puede resultar en diferente reactividad y actividad biológica.
1-(Difenilmetil)-3-(trifluorometil)azetidin-3-ol: Contiene un grupo trifluorometil en lugar de un grupo fluorometil, lo que puede conducir a diferentes efectos electrónicos y estéricos.
1-(Difenilmetil)-2-(clorometil)azetidin-3-ol: La presencia de un grupo clorometil en lugar de un grupo fluorometil puede alterar la reactividad e interacciones del compuesto.
La singularidad de 1-(Difenilmetil)-2-(fluorometil)azetidin-3-ol radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H18FNO |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
1-benzhydryl-2-(fluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C17H18FNO/c18-11-15-16(20)12-19(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2 |
Clave InChI |
WMONYESKNCYCQH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)


![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)

![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)



